molecular formula C17H15BrN2OS B6035023 (2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one CAS No. 5619-33-0

(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B6035023
CAS No.: 5619-33-0
M. Wt: 375.3 g/mol
InChI Key: UNECMZKCHQMYMT-UHFFFAOYSA-N
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Description

(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a bromophenyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 4-methylbenzyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions. The resulting intermediate is then subjected to cyclization using a suitable cyclizing agent like acetic anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In cancer cells, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-chlorophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(4-fluorophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(4-methylphenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one

Uniqueness

(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.

Properties

IUPAC Name

2-(4-bromophenyl)imino-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-11-2-4-12(5-3-11)10-15-16(21)20-17(22-15)19-14-8-6-13(18)7-9-14/h2-9,15H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECMZKCHQMYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386245
Record name AC1MEJ9P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-33-0
Record name AC1MEJ9P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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